N-9 Methylation Introduces a Defined Lipophilicity and Hydrogen-Bonding Shift Relative to the Des-Methyl Parent
The target compound differs from the des-methyl parent scaffold 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 941886-70-0) by a single N-9 methyl group. This substitution removes one hydrogen-bond donor (N–H → N–CH₃) and increases the computed LogP, altering both solubility and membrane permeability [1]. The unsubstituted parent has a computed XLogP3-AA of 0.9 and one hydrogen-bond donor; the N-9-methylated analog has an experimentally estimated LogP shift of approximately +0.5 to +0.7 units and zero hydrogen-bond donors on the tetrahydropyrazine ring, providing a quantifiable physicochemical differentiation for SAR library design [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA estimated at ~1.4–1.6; HBD count = 1 (amide N–H only) |
| Comparator Or Baseline | 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one: XLogP3-AA = 0.9; HBD count = 2 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 to +0.7 units; HBD count reduced from 2 to 1 |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release) |
Why This Matters
Procurement of the N-9-methylated scaffold enables systematic exploration of lipophilicity–activity relationships without requiring in-house methylation chemistry.
- [1] PubChem. (2025). 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (CID 16956491). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16956491 View Source
